(+-)-Methionine

Description

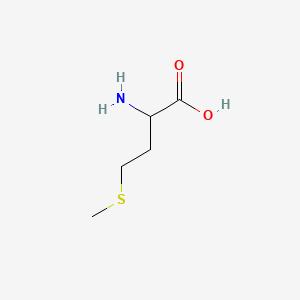

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020821 | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polymethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |

| Record name | (±)-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemethionine [USAN:USP:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC522406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-METHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JWT2K6T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

281 °C | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of (+-)-Methionine

An In-Depth Technical Guide to the Chemical Structure of (+-)-Methionine

Introduction

Methionine (Met or M) is an essential, sulfur-containing proteinogenic amino acid, indispensable in the human diet.[1][2] As a racemic mixture, designated as this compound or DL-Methionine, it comprises equal parts of its two stereoisomers: D-Methionine and L-Methionine.[3] While L-methionine is the biologically active form incorporated into proteins, D-methionine can be converted to the L-form by enzymes in animals.[3] Methionine's unique thioether side chain imparts distinct chemical properties, making it a crucial component in a variety of metabolic processes beyond protein synthesis. It serves as the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions, and is a central intermediate in the transmethylation and transsulfuration pathways.[4] This guide provides a comprehensive technical overview of the chemical structure, properties, metabolic significance, and analytical methodologies related to this compound.

Core Chemical Structure and Properties

Methionine is an α-amino acid with a linear side chain containing a thioether group. Its systematic IUPAC name is 2-Amino-4-(methylsulfanyl)butanoic acid. The molecule consists of a central α-carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a γ-methylthioethyl side chain (-CH₂-CH₂-S-CH₃).

Caption: 2D chemical structure of Methionine.

Stereochemistry

The α-carbon of methionine is a chiral center, giving rise to two enantiomers: L-Methionine and D-Methionine. This compound is the racemic mixture of these two forms. According to the Cahn-Ingold-Prelog priority rules, the substituents on the α-carbon are ranked as follows: -NH₂ > -COOH > -CH₂CH₂SCH₃ > -H. This assignment gives L-methionine the (S) configuration. Unlike cysteine, where the sulfur atom is directly attached to the β-carbon, the sulfur in methionine is further down the side chain and does not alter the priority ranking relative to other amino acids.

Caption: Stereoisomers of Methionine.

Physicochemical Data

The key physicochemical properties of methionine are summarized in the table below. These properties are fundamental for its behavior in biological systems and for its analysis and handling in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂S | |

| Molar Mass | 149.21 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 281 °C (decomposes) | |

| Density | 1.340 g/cm³ | |

| pKa (carboxyl) | ~2.28 | |

| pKa (amino) | ~9.21 | |

| Isoelectric Point (pI) | 5.74 | |

| Solubility in Water | Soluble (1 g in approx. 30 mL) |

Metabolic Significance and Pathways

Methionine is at the core of cellular metabolism, primarily through the Methionine Cycle (also known as the one-carbon metabolism pathway). This cycle is responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.

The key steps are:

-

Activation : Methionine is adenosylated by ATP in a reaction catalyzed by Methionine Adenosyltransferase (MAT) to form S-adenosylmethionine (SAM).

-

Methyl Transfer : SAM donates its methyl group to an acceptor molecule in a reaction catalyzed by a methyltransferase, yielding S-adenosylhomocysteine (SAH).

-

Hydrolysis : SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase.

-

Regeneration : Methionine is regenerated from homocysteine by Methionine Synthase, which transfers a methyl group from 5-methyltetrahydrofolate. This step requires Vitamin B12 as a cofactor.

Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted to cysteine, another sulfur-containing amino acid.

Caption: Overview of the central metabolic pathways involving Methionine.

Experimental Protocols

Synthesis and Resolution of Enantiomers

Industrial Synthesis: The commercial production of this compound typically involves a chemical synthesis process starting from acrolein, methyl mercaptan, and hydrogen cyanide. This route produces a racemic mixture (DL-Methionine).

Enantiomeric Resolution: Since L-methionine is the biologically valuable form, resolving the racemic mixture is a critical step.

-

Protocol: Enzymatic Resolution of N-Acetyl-DL-Methionine

-

Acetylation: The amino group of DL-Methionine is acetylated to form N-Acetyl-DL-Methionine.

-

Enzymatic Hydrolysis: The mixture is treated with the enzyme aminoacylase, which stereospecifically hydrolyzes the acetyl group from N-Acetyl-L-Methionine, yielding L-Methionine and unreacted N-Acetyl-D-Methionine.

-

Separation: L-Methionine is separated from N-Acetyl-D-Methionine based on differences in solubility. L-Methionine, being less soluble, can be crystallized out of the solution.

-

Racemization and Recycling: The recovered N-Acetyl-D-Methionine is racemized back to N-Acetyl-DL-Methionine and recycled into the process to improve the overall yield.

-

-

Protocol: Chiral Chromatography High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used for the analytical or preparative separation of methionine enantiomers.

-

Derivatization (for GC): Amino acids are often derivatized (e.g., N-trifluoroacetyl methyl esters) to increase their volatility.

-

Injection: The derivatized or underivatized sample is injected into the chromatograph.

-

Separation: The sample passes through a column packed with a chiral stationary phase. The enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute at different times.

-

Detection: A detector (e.g., flame ionization detector for GC, UV detector for HPLC) records the signal as each enantiomer elutes, allowing for their quantification.

-

Caption: Experimental workflow for chromatographic resolution of Methionine enantiomers.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. In a typical ¹H NMR spectrum of methionine in D₂O, the following proton signals can be observed:

-

A singlet at ~2.1 ppm corresponding to the methyl protons (-S-CH₃).

-

A triplet at ~2.6 ppm from the methylene protons adjacent to the sulfur atom (γ-CH₂).

-

A multiplet around ~2.2 ppm from the methylene protons adjacent to the chiral center (β-CH₂).

-

A triplet at ~3.8 ppm corresponding to the α-proton (-CH(NH₂)-).

Mass Spectrometry (MS): Mass spectrometry is used for the sensitive detection and quantification of methionine in complex biological samples. LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is a common technique.

-

Protocol: Quantification of Methionine Oxidation A key application is quantifying the oxidation of methionine to methionine sulfoxide, a post-translational modification and a marker of oxidative stress.

-

Sample Preparation: Proteins are extracted and digested into peptides using an enzyme like trypsin.

-

Alkylation/Labeling: To prevent artificial oxidation during analysis, unoxidized methionines can be selectively alkylated (e.g., with iodoacetamide) or isotopically labeled (e.g., with H₂¹⁸O₂). Alkylated methionines serve as a stable proxy for the unoxidized form.

-

LC-MS/MS Analysis: The peptide mixture is separated by HPLC and introduced into the mass spectrometer.

-

Quantification: The instrument measures the mass-to-charge ratio (m/z) of the peptides. The relative abundance of the native (in vivo oxidized) peptide versus the alkylated or ¹⁸O-labeled (unoxidized) peptide is calculated to determine the fraction of methionine oxidation at specific sites.

-

Caption: Workflow for quantifying Methionine oxidation using mass spectrometry.

Conclusion

This compound is a chemically unique and metabolically vital amino acid. Its structure, characterized by a chiral center and a flexible, sulfur-containing thioether side chain, dictates its physicochemical properties and its central role in one-carbon metabolism. The ability of its sulfur atom to undergo reversible oxidation adds a layer of regulatory complexity, positioning methionine as a key player in cellular signaling and response to oxidative stress. A thorough understanding of its structure, properties, and the sophisticated analytical methods used for its study is essential for professionals in biochemical research and drug development.

References

An In-depth Technical Guide to the Stereoisomers of DL-Methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, including protein synthesis, methylation reactions, and the biosynthesis of other sulfur-containing compounds.[1] As a chiral molecule, methionine exists in two stereoisomeric forms: D-methionine and L-methionine. While commercially available methionine is often the racemic mixture, DL-methionine, it is the L-isomer that is predominantly utilized by mammals for protein synthesis and other metabolic functions.[2][3] The D-isomer, on the other hand, must undergo enzymatic conversion to its L-counterpart to be biologically active.[4][5] This guide provides a comprehensive technical overview of the stereoisomers of DL-methionine, detailing their distinct properties, the experimental protocols for their separation and analysis, and their roles in key metabolic and signaling pathways.

Physicochemical and Biological Properties

The stereoisomers of methionine, while chemically identical in composition, exhibit distinct three-dimensional structures that lead to differences in their physical and biological properties. L-methionine is the naturally occurring and biologically active form.

Table 1: Physicochemical Properties of Methionine Stereoisomers

| Property | L-Methionine | D-Methionine | DL-Methionine |

| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₁NO₂S | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol | 149.21 g/mol | 149.21 g/mol |

| Melting Point | 281 °C (decomposes) | 213 °C (decomposes) | ~270 °C |

| Solubility in Water | Sparingly soluble | Sparingly soluble | Sparingly soluble |

| Specific Rotation [α]D | +21° to +25° (in 6M HCl) | -21° to -25° (in 6M HCl) | 0° |

Table 2: Comparison of Biological Properties

| Property | L-Methionine | D-Methionine |

| Biological Activity | Directly utilized in protein synthesis and metabolic pathways. | Requires conversion to L-methionine to be biologically active. |

| Absorption | Actively transported across the intestinal lumen. Has a higher maximal absorption rate. | Competes for the same transport receptors as L-methionine with a lower maximal absorption rate. |

| Metabolism | Directly enters the methionine cycle to form S-adenosylmethionine (SAM). | Converted to its keto-acid analogue by D-amino acid oxidase (DAAO), then transaminated to L-methionine. |

| Efficacy | Superior in promoting growth compared to D-methionine in some studies. | Efficacy depends on the efficiency of its conversion to L-methionine. |

| Toxicity | Generally well-tolerated at nutritional doses. | Can be more toxic than L-methionine at high doses in some animal models. |

Metabolic and Signaling Pathways

Methionine metabolism is central to cellular function, with L-methionine playing a pivotal role. The primary metabolic pathway is the methionine cycle, which generates the universal methyl donor, S-adenosylmethionine (SAM). SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby influencing a wide range of cellular processes including gene expression and signal transduction.

The metabolism of D-methionine is a two-step process primarily occurring in the liver and kidneys. First, D-amino acid oxidase (DAAO), a flavoenzyme, catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid. Subsequently, this keto-acid is transaminated to form L-methionine, which can then enter the methionine cycle.

Figure 1: Metabolic pathway for the conversion of D-Methionine to L-Methionine.

Methionine metabolism is also intricately linked to cellular signaling pathways that regulate cell growth and proliferation, such as the mechanistic Target of Rapamycin Complex 1 (TORC1) pathway. The availability of methionine, and specifically its metabolite SAM, influences TORC1 activity.

Figure 2: Influence of L-Methionine on the TORC1 signaling pathway.

Experimental Protocols

The separation and quantification of methionine stereoisomers are crucial for research and quality control. The two primary methods employed are enzymatic resolution and chiral high-performance liquid chromatography (HPLC).

Enzymatic Resolution of DL-Methionine

This method leverages the stereospecificity of enzymes to separate one enantiomer from a racemic mixture. A common approach involves the use of acylase enzymes that selectively hydrolyze an N-acetylated L-amino acid.

Protocol: Enzymatic Resolution of N-acetyl-DL-methionine

-

Preparation of Substrate: N-acetyl-DL-methionine is prepared by the acetylation of DL-methionine.

-

Enzymatic Hydrolysis:

-

Dissolve N-acetyl-DL-methionine in a buffered solution (e.g., pH 7.0).

-

Add a suitable acylase preparation (e.g., from Aspergillus oryzae).

-

Incubate the mixture at an optimal temperature (e.g., 37°C). The enzyme will selectively hydrolyze N-acetyl-L-methionine to L-methionine and acetic acid, leaving N-acetyl-D-methionine unreacted.

-

-

Separation of Products:

-

Adjust the pH of the reaction mixture to precipitate the less soluble N-acetyl-D-methionine.

-

L-methionine can be isolated from the filtrate by crystallization at its isoelectric point.

-

-

Hydrolysis of N-acetyl-D-methionine: The isolated N-acetyl-D-methionine can be hydrolyzed using acid to obtain D-methionine.

Figure 3: Workflow for the enzymatic resolution of DL-Methionine.

Chiral HPLC Separation of Methionine Enantiomers

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. This method typically employs a chiral stationary phase (CSP) that interacts differently with the D- and L-isomers.

Protocol: HPLC Separation on a Cyclofructan-based CSP

-

Chromatographic System: A standard HPLC system equipped with a UV, polarimetric, or circular dichroism detector.

-

Column: A chiral stationary phase column, for example, an isopropylcarbamate cyclofructan 6 bonded to silica particles.

-

Mobile Phase: A polar-organic mobile phase, such as a mixture of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v). The composition of the mobile phase can be optimized to achieve the desired resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is common. Polarimetric and circular dichroism detectors can offer enhanced sensitivity for chiral molecules.

-

Sample Preparation: Dissolve the DL-methionine sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the column and record the chromatogram. The D- and L-enantiomers will elute at different retention times, allowing for their separation and quantification.

Conclusion

A thorough understanding of the distinct properties and metabolic fates of D- and L-methionine is essential for researchers, scientists, and professionals in drug development. While L-methionine is the biologically active form directly incorporated into proteins and vital metabolic pathways, D-methionine serves as a precursor that requires enzymatic conversion. The choice of analytical methodology, be it enzymatic resolution for preparative scale separation or chiral HPLC for precise quantification, depends on the specific research or application needs. The intricate involvement of methionine in fundamental cellular signaling pathways further underscores its importance in health and disease, making the study of its stereoisomers a critical area of ongoing investigation.

References

- 1. Methionine - Wikipedia [en.wikipedia.org]

- 2. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]

- 4. The superiority of L-methionine - Chemuniqué [chemunique.co.za]

- 5. Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Laboratory Synthesis of Racemic Methionine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the two primary synthetic routes for the laboratory-scale preparation of racemic DL-methionine: the Strecker synthesis and the Bucherer-Bergs hydantoin synthesis. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component in various biological processes and a key building block in the synthesis of numerous pharmaceutical compounds. While enantiomerically pure L-methionine is often the desired biological isomer, the racemic mixture (DL-methionine) produced through chemical synthesis is a valuable precursor. The ability to synthesize racemic methionine in a laboratory setting is fundamental for research and development in medicinal chemistry, biochemistry, and drug discovery.

This guide details two robust and widely recognized methods for the synthesis of racemic methionine, both of which commence from the common starting material, 3-(methylthio)propionaldehyde, also known as methional.

Synthetic Pathways

Two principal pathways for the synthesis of racemic methionine are the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods are effective for laboratory-scale preparations and yield the desired racemic amino acid.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid. In the context of methionine synthesis, methional is the starting aldehyde.[1][2]

Bucherer-Bergs Hydantoin Synthesis

The Bucherer-Bergs reaction is a multicomponent reaction that produces a hydantoin intermediate from a carbonyl compound, which is then hydrolyzed to the amino acid.[3][4] This method is also widely employed for the synthesis of methionine, with 5-(2-(methylthio)ethyl)hydantoin as the key intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in both the Strecker and Bucherer-Bergs syntheses of racemic methionine.

Strecker Synthesis of DL-Methionine

Step 1: Synthesis of α-Amino-γ-(methylthio)butyronitrile

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with a solution of ammonium chloride (NH₄Cl) in water. The solution is cooled in an ice bath.

-

Addition of Cyanide: A solution of sodium cyanide (NaCN) in water is added dropwise to the cooled ammonium chloride solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Addition of Aldehyde: 3-(methylthio)propionaldehyde (methional) is then added slowly to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for several hours to allow for the formation of the α-aminonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis of α-Amino-γ-(methylthio)butyronitrile to DL-Methionine

-

Acid Hydrolysis: The crude α-aminonitrile from the previous step is transferred to a round-bottom flask, and a strong acid, such as hydrochloric acid (HCl), is added.

-

Reflux: The mixture is heated to reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude DL-methionine.

-

Purification: The crude product is collected by filtration and purified by recrystallization.

Bucherer-Bergs Synthesis of DL-Methionine

Step 1: Synthesis of 5-(2-(methylthio)ethyl)hydantoin

-

Reaction Mixture: In a round-bottom flask, 3-(methylthio)propionaldehyde (methional), potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) are combined in a solvent mixture, typically aqueous ethanol.[3] Caution: Potassium cyanide is highly toxic. Handle with extreme care.

-

Heating: The reaction mixture is heated to a temperature of 60-70°C with stirring for several hours.

-

Precipitation: Upon cooling, the 5-(2-(methylthio)ethyl)hydantoin product often precipitates from the solution.

-

Isolation: The solid product is collected by filtration and washed with cold water.

Step 2: Alkaline Hydrolysis of 5-(2-(methylthio)ethyl)hydantoin to DL-Methionine

-

Hydrolysis: The isolated hydantoin is suspended in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂).

-

Heating: The mixture is heated under reflux for an extended period to ensure complete hydrolysis of the hydantoin ring.

-

Neutralization: After cooling, the solution is neutralized with an acid (e.g., sulfuric acid if using Ba(OH)₂) to precipitate the crude DL-methionine.

-

Purification: The crude DL-methionine is collected by filtration and purified by recrystallization.

Purification of Racemic Methionine

Recrystallization Protocol:

-

Dissolution: The crude DL-methionine is dissolved in a minimum amount of hot water.

-

Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals of DL-methionine are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of racemic methionine and its intermediate.

Table 1: Reaction Conditions and Yields for Racemic Methionine Synthesis

| Synthesis Route | Key Intermediate | Starting Aldehyde | Typical Reaction Conditions | Reported Yield | Purity | Reference(s) |

| Strecker Synthesis | α-Amino-γ-(methylthio)butyronitrile | 3-(methylthio)propionaldehyde | Step 1: NH₄Cl, NaCN, H₂O, RT; Step 2: HCl, reflux. | 54-60% (overall) | >98% after recrystallization | |

| Bucherer-Bergs Synthesis | 5-(2-(methylthio)ethyl)hydantoin | 3-(methylthio)propionaldehyde | Step 1: KCN, (NH₄)₂CO₃, aq. EtOH, 60-70°C; Step 2: NaOH, reflux. | Hydantoin: ~95%; Overall: High | >99% after recrystallization |

Table 2: Spectroscopic Data for DL-Methionine and Intermediates

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FTIR (ν, cm⁻¹) | Reference(s) |

| DL-Methionine | 2.15 (s, 3H, S-CH₃), 2.1-2.3 (m, 2H, CH₂), 2.65 (t, 2H, S-CH₂), 3.8 (t, 1H, α-CH) | 15.3 (S-CH₃), 29.8 (CH₂), 30.5 (S-CH₂), 53.0 (α-CH), 173.5 (C=O) | ~3000 (N-H str), ~2920 (C-H str), ~1620 (N-H bend), ~1580 (COO⁻ asym str), ~1410 (COO⁻ sym str) | |

| 5-(2-(methylthio)ethyl)hydantoin | 2.10 (s, 3H, S-CH₃), 2.0-2.2 (m, 2H, CH₂), 2.6 (t, 2H, S-CH₂), 4.3 (t, 1H, CH), 7.9 (s, 1H, NH), 10.5 (s, 1H, NH) | 15.2 (S-CH₃), 29.5 (CH₂), 31.0 (S-CH₂), 58.0 (CH), 158.0 (C=O), 173.0 (C=O) | ~3200 (N-H str), ~2920 (C-H str), ~1770, ~1710 (C=O str) |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis of racemic methionine.

Caption: Strecker synthesis pathway for DL-methionine.

Caption: Bucherer-Bergs synthesis pathway for DL-methionine.

Caption: General experimental workflow for synthesis.

References

- 1. jsynthchem.com [jsynthchem.com]

- 2. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

The Advent of a Synthetic Amino Acid: A Technical History of Racemic Methionine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Resolution of Racemic Methionine.

Abstract

Methionine, an essential sulfur-containing amino acid, was first isolated from casein in 1921 by John Howard Mueller. Its structure was elucidated and name coined in the following years, paving the way for synthetic production. The mid-20th century saw the development of robust industrial methods for the synthesis of racemic DL-methionine, a critical advancement for its widespread use in animal feed and pharmaceuticals. This technical guide provides a comprehensive overview of the historical milestones in the discovery and synthesis of racemic methionine, with a focus on the detailed experimental protocols of early synthetic routes and resolution techniques. Quantitative data from these seminal studies are presented in structured tables, and key chemical pathways and experimental workflows are illustrated with diagrams to provide a clear and thorough understanding of this cornerstone of amino acid chemistry.

Discovery and Early History

The journey of methionine began in the early 1920s when John Howard Mueller, through his work on the nutritional requirements of bacteria, isolated a sulfur-containing amino acid from casein. Initially, the molecular formula was incorrectly proposed. It was Satoru Odake in Japan who, in 1925, corrected the formula and named the compound "methionine," derived from "methyl" and "thio." The definitive structure of γ-methylthio-α-aminobutyric acid was confirmed in 1928 by George Barger and Frederick Philip Coyne.

Following the elucidation of its structure, the nutritional importance of methionine as an essential amino acid became evident. This created a demand for synthetic routes to produce methionine, particularly in the post-World War II era, to address protein deficiencies. Researchers at Degussa (now Evonik Industries) in Germany were pivotal in developing the first technically and commercially viable industrial synthesis of DL-methionine in 1946-1947, marking a significant milestone in industrial organic chemistry.[1]

Synthesis of Racemic Methionine

Two primary synthetic routes have been historically significant in the production of racemic DL-methionine. The first is a laboratory-scale synthesis utilizing diethyl sodium phthalimidomalonate, and the second is the dominant industrial method based on the Strecker synthesis, which proceeds through a hydantoin intermediate.

Synthesis from Diethyl Sodium Phthalimidomalonate

An early and reliable laboratory synthesis of DL-methionine involves the alkylation of diethyl sodium phthalimidomalonate with β-chloroethyl methyl sulfide, followed by hydrolysis and decarboxylation. This method, while not industrially scalable for bulk production, provides good yields and a high-purity product.

Step 1: Preparation of Diethyl γ-Methylthiol-α-phthalimidopropane-α,α-dicarboxylate

-

In a 1-liter three-necked flask equipped with a condenser and thermometer, a mixture of ethyl sodium phthalimidomalonate (0.26 mole) and β-chloroethyl methyl sulfide (0.39 mole) is heated in an oil bath at 160–165°C.

-

The reaction is monitored by checking the alkalinity of the mixture with litmus paper. The heating is continued for 1.5 to 2 hours until the mixture is no longer alkaline.

-

The reaction mixture is then cooled, and the desired ester is extracted and purified.

Step 2: Hydrolysis to 1-Methylthiol-3-phthalamidopropane-3,3-dicarboxylic Acid

-

A solution of the ester from the previous step (0.066 mole) in 30 cc of 95% ethanol is heated on a steam bath in a 200-cc round-bottomed flask.

-

70 cc of 5N sodium hydroxide is added, and the mixture is heated for approximately 2 hours until a sample gives a clear solution upon dilution with water.

-

The solution is then chilled to 0°C and neutralized to Congo red with 0.2N hydrochloric acid.

Step 3: Decarboxylation and Isolation of DL-Methionine

-

A suspension of the tricarboxylic acid (0.063 mole) in 350 cc of hot water is heated on a steam bath.

-

40 cc of concentrated hydrochloric acid (sp. gr. 1.19) is added, leading to the evolution of carbon dioxide.

-

After heating for 1.5 hours, an additional 200 cc of concentrated hydrochloric acid is added, and heating is continued for another 45 minutes.

-

Upon cooling, phthalic acid precipitates and is removed by filtration.

-

The filtrate is evaporated to dryness under reduced pressure. The residue is dissolved in 50 cc of hot water.

-

18 cc of pyridine is added to the solution, which is then poured into 150 cc of hot absolute alcohol to crystallize the methionine.

-

The crystals are filtered, washed with alcohol, and dried. A second crop can be obtained from the mother liquor.

| Step | Reactants | Molar Ratio | Conditions | Product | Yield | Melting Point |

| 1 & 2 | Diethyl sodium phthalimidomalonate, β-chloroethyl methyl sulfide, NaOH | 1 : 1.5 : ~5 | 160-165°C, 2h; then hydrolysis | 1-Methylthiol-3-phthalamidopropane-3,3-dicarboxylic Acid | 76-80% | 66-67°C |

| 3 | 1-Methylthiol-3-phthalamidopropane-3,3-dicarboxylic Acid, HCl, Pyridine | - | Reflux, then precipitation | DL-Methionine | 84-85% | 279-280°C |

Table 1: Quantitative Data for the Synthesis of DL-Methionine from Diethyl Sodium Phthalimidomalonate. [2]

Caption: Synthesis of DL-Methionine from Diethyl Sodium Phthalimidomalonate.

Industrial Synthesis via the Hydantoin Pathway

The predominant industrial method for producing DL-methionine is a variation of the Strecker amino acid synthesis, which proceeds through a hydantoin intermediate. This process is highly efficient and uses readily available starting materials: acrolein, methyl mercaptan, and hydrogen cyanide.

Step 1: Synthesis of 3-(Methylthio)propionaldehyde (MMP)

-

Acrolein and methyl mercaptan are reacted in the presence of a catalyst to form 3-(methylthio)propionaldehyde (also known as methional). This reaction is typically carried out in a continuous reactor.

Step 2: Formation of 5-(2-Methylthioethyl)hydantoin

-

The MMP from the previous step is reacted with hydrogen cyanide and an excess of ammonium carbonate in an aqueous solution.

-

This reaction mixture is heated, typically to around 80-100°C, to form 5-(2-methylthioethyl)hydantoin.

Step 3: Hydrolysis to DL-Methionine

-

The hydantoin intermediate is hydrolyzed to DL-methionine. This is typically achieved by heating the hydantoin with a strong base, such as sodium or potassium carbonate, at elevated temperatures (140-180°C) and pressures.

-

During hydrolysis, ammonia and carbon dioxide are liberated.

-

The resulting solution contains the sodium or potassium salt of methionine.

-

The free DL-methionine is then precipitated by acidification, often with carbon dioxide or a mineral acid like sulfuric acid.

-

The precipitated DL-methionine is then purified by crystallization, filtration, and drying.

| Step | Reactants | Conditions | Product |

| 1 | Acrolein, Methyl Mercaptan | Catalytic | 3-(Methylthio)propionaldehyde (MMP) |

| 2 | MMP, Hydrogen Cyanide, Ammonium Carbonate | 80-100°C | 5-(2-Methylthioethyl)hydantoin |

| 3 | 5-(2-Methylthioethyl)hydantoin, Base (e.g., K2CO3) | 140-180°C, elevated pressure | DL-Methionine |

Table 2: Overview of the Industrial Hydantoin Pathway for DL-Methionine Synthesis.

Caption: Industrial Synthesis of DL-Methionine via the Hydantoin Pathway.

Resolution of Racemic Methionine

The synthetic methods described above produce a racemic mixture of D- and L-methionine. For many biological and pharmaceutical applications, the enantiomerically pure L-methionine is required. Therefore, the resolution of the racemic mixture is a crucial step. Two classical methods for this resolution are fractional crystallization of diastereomeric salts and enzymatic resolution.

Resolution by Fractional Crystallization of Diastereomeric Salts

A historical method for the resolution of racemic amino acids involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of these diastereomers by fractional crystallization due to their different solubilities. For methionine, brucine was a commonly used resolving agent.

-

Formation of N-Formyl-DL-methionine: Racemic methionine is first converted to its N-formyl derivative by reacting it with formic acid and acetic anhydride.

-

Formation of Diastereomeric Salts: The N-formyl-DL-methionine is then dissolved in a suitable solvent, such as methanol, and treated with an equimolar amount of the chiral resolving agent, brucine. This results in the formation of two diastereomeric salts: N-formyl-L-methionine-brucine and N-formyl-D-methionine-brucine.

-

Fractional Crystallization: The solution of the diastereomeric salts is concentrated and allowed to cool slowly. The less soluble diastereomeric salt will crystallize out first. This salt is collected by filtration.

-

Isolation of Enantiomers: The separated diastereomeric salt is then treated with a base (e.g., ammonia) to liberate the free brucine, which can be recovered. The resulting solution of the N-formyl-amino acid salt is then acidified and the N-formyl-amino acid is extracted.

-

Hydrolysis of the N-Formyl Group: The N-formyl group is removed by acid hydrolysis (e.g., by heating with hydrochloric acid) to yield the enantiomerically pure amino acid. The other enantiomer can be recovered from the mother liquor of the fractional crystallization by a similar process.

Caption: Resolution of DL-Methionine by Fractional Crystallization.

Enzymatic Resolution

Enzymatic resolution offers a highly specific and efficient method for separating enantiomers. This technique utilizes enzymes that selectively act on one enantiomer in a racemic mixture. For methionine, the use of acylases is a well-established method.

-

N-Acetylation of DL-Methionine: The racemic methionine is first acetylated to produce N-acetyl-DL-methionine. This is typically done by reacting DL-methionine with acetic anhydride in a basic solution.

-

Enzymatic Hydrolysis: The N-acetyl-DL-methionine is dissolved in water, and the pH is adjusted to the optimal range for the acylase enzyme (typically around pH 7-8). A solution containing a suitable acylase (e.g., from porcine kidney or Aspergillus oryzae) is added.

-

The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding free L-methionine and leaving the N-acetyl-D-methionine unreacted.

-

Separation of Products: The reaction mixture now contains L-methionine, N-acetyl-D-methionine, and the enzyme. The difference in solubility between L-methionine and N-acetyl-D-methionine allows for their separation. L-methionine can be precipitated by adjusting the pH or by fractional crystallization.

-

Isolation of D-Methionine: The N-acetyl-D-methionine remaining in the solution can be isolated and then hydrolyzed by chemical means (e.g., acid hydrolysis) to obtain D-methionine.

| Reactant | Enzyme | Product 1 | Product 2 | Separation Method |

| N-Acetyl-DL-methionine | Acylase | L-Methionine | N-Acetyl-D-methionine | Fractional Crystallization |

Table 3: Overview of the Enzymatic Resolution of DL-Methionine.

Caption: Enzymatic Resolution of DL-Methionine.

Conclusion

The discovery and subsequent development of synthetic routes for racemic methionine represent a significant achievement in chemical science and technology. From the initial laboratory-scale synthesis using phthalimidomalonate esters to the highly optimized industrial hydantoin process, the ability to produce large quantities of this essential amino acid has had a profound impact on nutrition and medicine. Furthermore, the development of elegant resolution techniques, both chemical and enzymatic, has enabled the production of enantiomerically pure L-methionine, catering to the specific stereochemical requirements of biological systems. This technical guide has provided a detailed look into the historical and methodological foundations of racemic methionine, offering valuable insights for today's researchers and professionals in the chemical and pharmaceutical industries.

References

Biochemical pathways involving (+-)-Methionine

An In-depth Technical Guide to the Biochemical Pathways of (+-)-Methionine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine is an essential, sulfur-containing amino acid that serves as a fundamental building block for proteins and as a critical node in cellular metabolism.[1][2] Beyond its role in protein synthesis, methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions that are crucial for epigenetic regulation, including DNA and histone modification.[3][4][5] The metabolic fate of methionine is governed by a network of interconnected biochemical pathways, primarily the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway. These pathways are central to cellular homeostasis, regulating processes such as redox balance, polyamine synthesis, and the production of other vital metabolites like cysteine and glutathione. Dysregulation of methionine metabolism is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases, making its pathways a key area of interest for therapeutic development.

The Methionine Cycle (SAM Cycle)

The Methionine Cycle is the central pathway of methionine metabolism, responsible for the production and recycling of S-adenosylmethionine (SAM). This cycle is intrinsically linked to the folate cycle and is paramount for maintaining the cellular "methylation potential," the ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH).

The cycle begins with the activation of methionine by ATP, a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT), to form SAM. SAM then donates its methyl group to a wide range of acceptor molecules—including DNA, RNA, proteins, and lipids—in reactions catalyzed by various methyltransferases (MTs). This methyl transfer yields S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases, and its efficient removal is critical. It is hydrolyzed by SAH hydrolase (SAHH) into homocysteine and adenosine. Homocysteine stands at a crucial metabolic branch point. To complete the cycle, it can be remethylated back to methionine by one of two enzymes:

-

Methionine Synthase (MS): This ubiquitous enzyme uses 5-methyltetrahydrofolate (a derivative of the folate cycle) as the methyl donor and requires vitamin B12 (cobalamin) as a cofactor.

-

Betaine Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine as the methyl donor.

Alternatively, homocysteine can be directed out of the cycle and into the transsulfuration pathway.

Signaling Pathway Diagram: The Methionine Cycle

Caption: The Methionine Cycle, illustrating the synthesis of SAM and regeneration of methionine.

Quantitative Data: Methionine Adenosyltransferase (MAT) Kinetics

MAT is a key regulatory enzyme in the cycle. In mammals, there are multiple isozymes with distinct kinetic properties, allowing for tissue-specific regulation.

| Enzyme Isozyme | Substrate | Km or [S]0.5 (μM) | Kinetic Profile | Source Organism |

| MAT-I | L-Methionine | 41 | Michaelis-Menten | Rat Liver |

| MAT-II | L-Methionine | 8 | Negative Cooperativity | Rat Liver/Kidney |

| MAT-III | L-Methionine | 215 | Positive Cooperativity | Rat Liver |

| Table 1: Kinetic parameters of rat liver Methionine Adenosyltransferase (MAT) isozymes. Data sourced from. |

The Transsulfuration Pathway

When methionine is abundant, homocysteine can be irreversibly diverted from the methionine cycle into the transsulfuration pathway. This pathway catabolizes homocysteine and results in the de novo synthesis of the non-essential amino acid cysteine, which is a precursor for the critical antioxidant glutathione (GSH).

The pathway involves two key enzymatic steps that require vitamin B6 (in the form of pyridoxal phosphate) as a cofactor:

-

Cystathionine β-synthase (CBS): This is the first and rate-limiting enzyme. It catalyzes the condensation of homocysteine and serine to form cystathionine. The activity of CBS is allosterically activated by SAM, linking the flux through this pathway to the cellular methylation status.

-

Cystathionine γ-lyase (CGL): This enzyme cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

The α-ketobutyrate produced can be further metabolized to propionyl-CoA and subsequently succinyl-CoA, which enters the Krebs cycle. This pathway is thus a major route for methionine degradation and plays a crucial role in maintaining cellular redox balance through the production of cysteine for glutathione synthesis.

Signaling Pathway Diagram: The Transsulfuration Pathway

Caption: The Transsulfuration Pathway, converting homocysteine to cysteine.

The Methionine Salvage Pathway

The Methionine Salvage Pathway, also known as the 5'-methylthioadenosine (MTA) cycle, is a critical recycling pathway present in most organisms. It regenerates methionine from MTA, a byproduct of polyamine and (in plants) ethylene biosynthesis. These biosynthetic pathways use SAM as a precursor, but not as a methyl donor. For polyamine synthesis, SAM is first decarboxylated by SAM decarboxylase to form decarboxylated SAM (dcSAM), which then serves as an aminopropyl group donor.

The salvage pathway is a multi-step process that converts MTA back into methionine. Key steps include:

-

MTA is converted to 5'-methylthioribose-1-phosphate (MTR-1-P) by MTA phosphorylase.

-

A series of subsequent enzymatic reactions convert MTR-1-P into 2-keto-4-methylthiobutyrate (KMTB).

-

Finally, KMTB is transaminated, typically by a glutamine-dependent transaminase, to regenerate methionine.

This pathway is vital for conserving the metabolically expensive sulfur atom of methionine and for preventing the accumulation of MTA, which can inhibit cellular processes.

Signaling Pathway Diagram: Methionine Salvage and Polyamine Synthesis

Caption: Link between polyamine synthesis and the Methionine Salvage Pathway.

Quantitative Data: Metabolic Flux

Metabolic flux analysis provides insights into the rates of metabolic reactions. Studies in human fibrosarcoma cells have quantified the relative flux through different branches of methionine metabolism.

| Metabolic Flux | Percentage of Net Methionine Uptake | Cell Line | Notes |

| Transmethylation Flux | ~15% | Human Fibrosarcoma (HT1080) | Represents the flux through the SAM cycle for methylation reactions. |

| Propylamine Transfer Flux | ~15% | Human Fibrosarcoma (HT1080) | Represents the flux towards polyamine synthesis. |

| Table 2: Relative metabolic fluxes in methionine metabolism. Data sourced from. |

Experimental Protocols

Studying the intricate network of methionine metabolism requires sophisticated analytical techniques. Below are outlines of key experimental protocols.

Protocol 1: Quantifying Methionine Metabolic Fluxes using Stable Isotope Tracing and LC-MS

This method is used to determine the rates (fluxes) of different methionine pathways by tracking the incorporation of a labeled substrate (¹³C-methionine) into downstream metabolites.

Methodology:

-

Cell Culture: Culture cells (e.g., HT1080 fibrosarcoma cells) in standard growth medium. At the start of the experiment, switch the medium to one containing a known concentration of ¹³C-labeled methionine in place of unlabeled methionine.

-

Time-Course Sampling: Collect samples of both the extracellular medium and intracellular metabolites at multiple time points (e.g., 0, 2, 4, 8, 24 hours) after the switch.

-

Metabolite Extraction: For intracellular metabolites, rapidly quench metabolic activity (e.g., with cold methanol), lyse the cells, and extract the metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water mixture).

-

LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Separate methionine and its related metabolites (e.g., SAM, SAH, homocysteine) using a suitable chromatography column (e.g., HILIC). Detect and quantify the different mass isotopologues (molecules containing different numbers of ¹³C atoms) for each metabolite.

-

Data Analysis and Flux Calculation: Use the time-course data on the isotopic labeling patterns of intracellular and extracellular methionine to fit a kinetic model. This approach accounts for the mixing of intracellular and extracellular pools and allows for the calculation of fluxes through the transmethylation, transsulfuration, and salvage pathways.

Workflow Diagram: Metabolic Flux Analysis

Caption: Workflow for ¹³C-based metabolic flux analysis of methionine pathways.

Protocol 2: Continuous Coupled Enzyme Assay for Methyltransferases

This protocol provides a real-time method for measuring the kinetic activity of methyltransferases (MTs), which are central to the Methionine Cycle. The assay couples the production of SAH to the oxidation of NAD(P)H, which can be monitored continuously by the change in absorbance at 340 nm.

Methodology:

-

Assay Principle: The assay relies on a three-enzyme coupling system. The SAH produced by the MT of interest is converted to homocysteine, which then reacts with α-ketoglutarate in a reaction catalyzed by glutamate dehydrogenase, oxidizing NAD(P)H to NAD(P)⁺.

-

Reagent Preparation: Prepare a reaction buffer containing all components except the initiating substrate:

-

The methyltransferase enzyme to be assayed.

-

The methyl acceptor substrate (e.g., a specific peptide or DNA).

-

S-adenosylmethionine (SAM).

-

Coupling enzymes: SAH hydrolase, L-homocysteine desulfhydrase, glutamate dehydrogenase.

-

Cofactors and substrates for the coupling system: NAD(P)H, α-ketoglutarate, pyridoxal 5'-phosphate.

-

-

Kinetic Measurement:

-

Pipette the reaction mixture into a cuvette and place it in a spectrophotometer set to 340 nm.

-

Initiate the reaction by adding the final substrate (either SAM or the methyl acceptor).

-

Record the decrease in absorbance at 340 nm over time. The rate of this decrease is directly proportional to the rate of SAH production and thus to the activity of the methyltransferase.

-

-

Data Analysis: Calculate the initial velocity (v₀) from the linear phase of the absorbance curve. By varying the concentration of one substrate while keeping others saturated, key kinetic parameters like Km and kcat can be determined using Michaelis-Menten analysis.

Workflow Diagram: Coupled Enzyme Assay

Caption: Principle of the continuous coupled assay for methyltransferase activity.

References

- 1. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 2. What is the mechanism of Methionine? [synapse.patsnap.com]

- 3. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]

- 4. Role of methionine on epigenetic modification of DNA methylation and gene expression in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine: Functions, Food Sources and Side Effects [healthline.com]

The Role of DL-Methionine in the Methionine Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component of cellular metabolism. It serves not only as a building block for protein synthesis but also as the precursor for the universal methyl donor, S-adenosylmethionine (SAM). In many industrial and research applications, methionine is supplied as a racemic mixture, DL-Methionine. While the L-isomer is directly utilized by cells, the D-isomer must first undergo enzymatic conversion. This technical guide provides an in-depth exploration of the metabolic fate of DL-Methionine and its integral role within the methionine cycle, with a focus on quantitative data, experimental methodologies, and key metabolic pathways.

The Conversion of D-Methionine to L-Methionine

The biologically active form of methionine is the L-enantiomer. The D-methionine component of DL-methionine is converted to L-methionine through a two-step enzymatic process. This conversion is a prerequisite for its entry into the methionine cycle. The primary enzyme responsible for the initial step is D-amino acid oxidase (DAAO), a flavoprotein that catalyzes the oxidative deamination of D-amino acids.

The conversion pathway is as follows:

-

Oxidative Deamination: D-amino acid oxidase (DAAO) converts D-methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMB).

-

Transamination: KMB is then transaminated by a transaminase to form L-methionine.

This conversion process has been a subject of study, particularly in the context of optimizing the production of S-adenosylmethionine (SAM) in engineered microorganisms and in understanding nutrient metabolism in animals.

The Methionine Cycle: Core Pathway and Regulation

Once converted to L-methionine, the amino acid enters the methionine cycle, a fundamental metabolic pathway with implications for methylation, polyamine synthesis, and sulfur metabolism.

The key steps of the methionine cycle are:

-

Activation of Methionine: Methionine is activated by the enzyme methionine adenosyltransferase (MAT), which catalyzes the reaction of methionine with ATP to form S-adenosylmethionine (SAM).

-

Transmethylation: SAM donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. This process is crucial for epigenetic regulation and the synthesis of many essential compounds. Upon donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).

-

Hydrolysis of SAH: SAH is a potent inhibitor of methyltransferases and is rapidly hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).

-

Regeneration of Methionine: Homocysteine can be remethylated to regenerate methionine, thus completing the cycle. This remethylation can occur through two main pathways:

-

Methionine Synthase (MS): This enzyme, which requires vitamin B12 as a cofactor, transfers a methyl group from 5-methyltetrahydrofolate to homocysteine.

-

Betaine-Homocysteine Methyltransferase (BHMT): This enzyme, primarily active in the liver and kidneys, uses betaine as the methyl donor.

-

Alternatively, homocysteine can enter the transsulfuration pathway to be converted to cysteine, a precursor for glutathione and other important sulfur-containing compounds.

Quantitative Data on DL-Methionine Metabolism

The following tables summarize quantitative data from various studies on the effects of DL-Methionine and its metabolites on the methionine cycle.

Table 1: SAM Production from DL-Methionine in Engineered Saccharomyces cerevisiae

| Strain | Methionine Source (0.5 g/L) | SAM Concentration Increase (%) | SAM Content Increase (%) | Reference |

| BY4741 (plasmid-borne) | D-Methionine | 110 | 72.1 | [1] |

| HDL (genome integrated) | D-Methionine | 38.2 | 34.1 | [1] |

| HDL-R2 | DL-Methionine | 289 | 192 | [1] |

Table 2: Effects of L-Methionine Supplementation on Plasma Amino Acid Concentrations

| Analyte | Placebo Period (µmol/L) | L-Methionine Period (µmol/L) | P-value | Reference |

| Homocysteine (Patients) | 9.4 ± 2.7 | 11.2 ± 4.1 | 0.031 | [2] |

| Homocysteine (Controls) | 8.9 ± 1.8 | 11.0 ± 2.3 | <0.001 | [2] |

| Methionine | 33.0 ± 12.0 | 53.6 ± 22.0 | 0.003 | |

| Cystathionine | 0.30 ± 0.10 | 0.62 ± 0.30 | <0.001 |

Experimental Protocols

Protocol 1: Determination of D-Amino Acid Oxidase (DAAO) Activity

This protocol is based on the methods used to assess the enzymatic conversion of D-methionine.

Objective: To measure the activity of D-amino acid oxidase in cell lysates or tissue homogenates.

Materials:

-

Cell lysate or tissue homogenate

-

100 mM Potassium pyrophosphate buffer (pH 8.5)

-

100 mM D-Methionine solution

-

0.1 mM FAD solution

-

2,4-dinitrophenylhydrazine (DNPH) solution (in 2M HCl)

-

2.5 M NaOH solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 1.5 mL of 100 mM potassium pyrophosphate buffer (pH 8.5), 0.1 mL of 0.1 mM FAD, and 0.1 mL of the enzyme sample (cell lysate or tissue homogenate).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.3 mL of 100 mM D-methionine.

-

Incubate the reaction at 37°C for 15 minutes.

-

Stop the reaction by adding 1 mL of the 2,4-dinitrophenylhydrazine (DNPH) solution.

-

Incubate at room temperature for 10 minutes to allow for the formation of the hydrazone derivative of the α-keto acid product.

-

Add 2 mL of 2.5 M NaOH and mix thoroughly.

-

Measure the absorbance at 440 nm.

-

A standard curve using known concentrations of α-keto-γ-methylthiobutyric acid is used to determine the amount of product formed.

-

One unit of DAAO activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-keto acid per minute under the assay conditions.

Protocol 2: Quantification of SAM and SAH by HPLC

This protocol outlines a general method for the analysis of key methionine cycle metabolites.

Objective: To quantify the intracellular concentrations of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH).

Materials:

-

Cell culture or tissue samples

-

Perchloric acid (PCA), 0.4 M

-

Mobile phase (e.g., ammonium formate buffer with a methanol gradient)

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Extraction:

-

Harvest cells or homogenize tissue samples.

-

Extract metabolites by adding ice-cold 0.4 M PCA.

-

Incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered sample into the HPLC system.

-

Separate SAM and SAH on a C18 reverse-phase column using a suitable mobile phase gradient.

-

Detect the compounds using a UV detector at a wavelength of 254 nm.

-

-

Quantification:

-

Generate standard curves for SAM and SAH using known concentrations of pure compounds.

-

Calculate the concentrations of SAM and SAH in the samples by comparing their peak areas to the standard curves.

-

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in DL-Methionine metabolism.

Caption: Overview of DL-Methionine conversion and entry into the Methionine Cycle.

References

- 1. Efficient production of S-adenosyl-l-methionine from dl-methionine in metabolic engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]